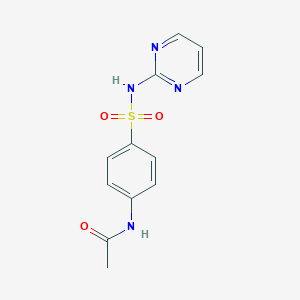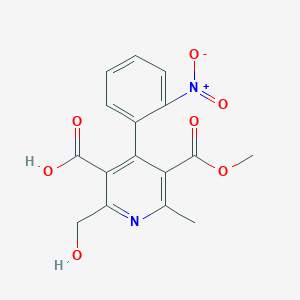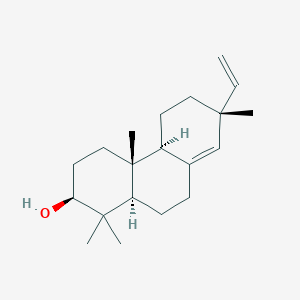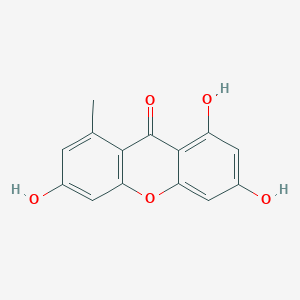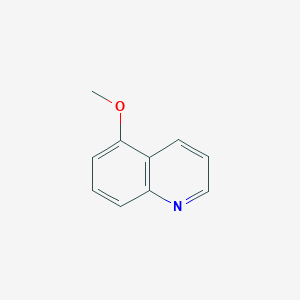
5-Metoxiquinolina
Descripción general
Descripción
5-Methoxyquinoline (5-MQ) is an aromatic heterocyclic compound found in many plants and fungi. It is a versatile compound with a wide range of applications in the scientific and medical fields. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-MQ.
Aplicaciones Científicas De Investigación
Inhibidores de EZH2
Los derivados de 5-metoxiquinolina se han identificado como una nueva clase de inhibidores de la Enhancer of Zeste Homologue 2 (EZH2) . EZH2 es un miembro de la familia de N-metiltransferasas de histona-lisina (HKMT), que metila K9 y K27 de la histona H3, lo que lleva a la represión transcripcional de los genes diana afectados . La sobreactivación o sobreexpresión de EZH2 se ha relacionado con muchos tipos de cáncer, como el linfoma, el cáncer de colon, de próstata, de mama y de pulmón . Por lo tanto, los inhibidores de EZH2 tienen un potencial valor terapéutico en el tratamiento del cáncer .
Actividad anticancerígena
El compuesto 5-metoxi-2-(4-metil-1,4-diazepan-1-il)-N-(1-metilpiperidin-4-il)quinolin-4-amina (5k), un derivado de this compound, mostró un valor de IC50 de 1,2 μM contra EZH2, disminuyó el nivel global de H3K27me3 en las células y también mostró buenas actividades anti-viabilidad contra dos líneas celulares tumorales . Esto indica el potencial de los derivados de this compound en la terapia contra el cáncer .
Glicómica
This compound se puede utilizar en el campo de la glicómica, el estudio sistemático de todas las estructuras de glicanos de una célula u organismo dado . La glicómica es fundamental para comprender los roles de los carbohidratos y puede ayudar en la identificación de posibles biomarcadores .
Ingeniería de lectinas
This compound se puede utilizar en la ingeniería de lectinas, un enfoque de evolución molecular para expandir las utilidades de las lectinas . Las lectinas se consideran "descifradoras de glicanos", siendo reactivos útiles para su análisis estructural, y se han utilizado ampliamente en estudios glicómicos<a aria-label="2: this compound se puede utilizar en la ingeniería de lectinas, un enfoque de evolución molecular para expandir las utilidades de las lectinas2" data-citationid="550b262c-ced2-56d5-0b06-eee725ba5739-32" h="ID
Mecanismo De Acción
Target of Action
5-Methoxyquinoline is a derivative of quinoline, which is known to have a broad spectrum of bio-responses . The primary target of 5-Methoxyquinoline is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes .
Mode of Action
The mode of action of 5-Methoxyquinoline involves its interaction with EZH2. It acts as an inhibitor of EZH2, decreasing the global H3K27me3 level in cells . This interaction results in changes in the transcriptional activity of the target genes.
Biochemical Pathways
The biochemical pathways affected by 5-Methoxyquinoline are those regulated by EZH2. As a histone-lysine N-methyltransferase, EZH2 plays a crucial role in the methylation of histone H3, specifically at lysine 9 and 27. This methylation leads to the repression of target genes . By inhibiting EZH2, 5-Methoxyquinoline can alter these pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is synthesized through a series of reactions involving 2-bromo-5-methoxyaniline and malonic acid
Result of Action
The result of 5-Methoxyquinoline’s action is a decrease in the global H3K27me3 level in cells . This change in histone methylation can affect the transcriptional activity of various genes, potentially leading to a variety of cellular effects. The specific effects would depend on the particular genes that are affected by the change in methylation.
Análisis Bioquímico
Biochemical Properties
It has been found that quinoline derivatives, including 5-Methoxyquinoline, can act as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family . This suggests that 5-Methoxyquinoline may interact with enzymes such as EZH2 and potentially influence biochemical reactions.
Cellular Effects
5-Methoxyquinoline has been shown to decrease global H3K27me3 levels in cells and display anti-viability activities against two tumor cell lines . This suggests that 5-Methoxyquinoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that 5-Methoxyquinoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344086 | |
| Record name | 5-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6931-19-7 | |
| Record name | 5-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-methoxyquinoline unique compared to other quinoline derivatives?
A1: 5-Methoxyquinoline distinguishes itself through its photobasicity. This means its basicity, or its ability to accept a proton, significantly increases upon excitation by light. This property stems from the electron-donating nature of the methoxy group at the 5th position of the quinoline ring, influencing its electronic structure and consequently its reactivity in the excited state. [, , ]
Q2: How does 5-methoxyquinoline function as a photobase?
A2: Upon absorbing light, 5-methoxyquinoline transitions to an excited state. In this state, the molecule exhibits a higher pKa, making it a stronger base. This enhanced basicity enables it to abstract protons from suitable donor molecules, even those considered weakly acidic in their ground state. Notably, this excited state proton transfer process is highly dependent on the pKa of the donor molecule and its concentration in the solution. [, , , ]
Q3: What are the potential applications of 5-methoxyquinoline's photobasicity?
A3: The light-activated proton transfer ability of 5-methoxyquinoline makes it a promising tool for various applications, including:
- Catalysis: It can potentially be integrated into catalytic systems to facilitate reactions that are rate-limited by proton transfer steps, effectively using light to control reaction rates. []
- pH regulation: The ability to control proton transfer with light opens avenues for optically manipulating pH in specific environments, with potential applications in biological systems. []
- Redox reactions: By mediating proton transfer, 5-methoxyquinoline could be valuable in regulating and facilitating redox reactions, which are fundamental to energy storage and conversion processes. []
Q4: What challenges need to be addressed for the practical application of 5-methoxyquinoline?
A4: Several challenges need to be considered for broader implementation of 5-methoxyquinoline in practical settings:
- Donor-acceptor pre-association: Efficient proton transfer often requires pre-association between 5-methoxyquinoline and the proton donor, typically through hydrogen bonding. Achieving this in solution requires a high donor to acceptor ratio, which may not always be feasible. [, ]
- Excited state solvation threshold: Successful proton transfer also depends on the solvent's ability to stabilize the photogenerated products. This solvation threshold can be a limiting factor in some cases. []
- Optical energy cost: The energy difference between the ground and excited states of 5-methoxyquinoline is substantial, requiring UV light for activation. This high energy requirement can be a drawback for certain applications. []
Q5: How does the structure of 5-methoxyquinoline influence its photobasicity?
A5: The presence and position of the methoxy group are crucial for the photobasicity of 5-methoxyquinoline. This electron-donating group at the 5th position enhances the electron density in the quinoline ring system, particularly in the excited state. This electronic configuration increases the molecule's proton affinity when excited, leading to its photobasic behavior. Modifications to the structure, like changing the substituent or its position, can significantly alter the photobasicity and the molecule's overall reactivity. [, ]
Q6: Has 5-methoxyquinoline been explored for applications beyond photobasicity?
A6: Yes, research has also investigated 5-methoxyquinoline derivatives as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. Specifically, a derivative named 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) demonstrated inhibitory activity against EZH2 in vitro and showed promising anti-viability effects against cancer cell lines. [] This research highlights the versatility of the 5-methoxyquinoline scaffold for developing compounds with diverse biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)



